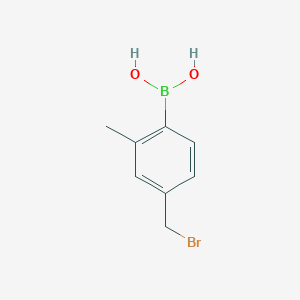

(4-(Bromomethyl)-2-methylphenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(bromomethyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSDYACZNZGFOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CBr)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Reactivity Considerations

(4-(Bromomethyl)-2-methylphenyl)boronic acid features a trisubstituted benzene ring with bromomethyl (C-4), methyl (C-2), and boronic acid (C-1) groups. The electron-withdrawing boronic acid moiety directs electrophilic substitution to the meta position, necessitating sequential functionalization to achieve the desired regiochemistry. Bromomethylation typically precedes boronic acid installation due to the sensitivity of boronates to strong oxidizing agents used in radical brominations.

Brominating Agent Selection

Industrial methods prioritize bromic acid (HBrO₃) with hydrogen peroxide over N-bromosuccinimide (NBS) for cost efficiency, achieving 85–92% yields in bromomethylation reactions. Aqueous bromination using elemental bromine under alkaline conditions (pH 8–9) provides para selectivity exceeding 98% for 2-methylphenyl substrates, minimizing ortho byproducts. Radical initiators like AIBN increase reaction rates but introduce purification challenges due to succinimide residues.

Bromomethylation Methodologies

Radical Bromination in Heterogeneous Media

The patented method for 2-[(4-bromomethyl)phenyl]propionic acid synthesis adapts to target substrates via:

-

Reaction Scheme :

Yields: 89–92% after recrystallization in heptane. -

Conditions :

-

Bromic acid (1.2 eq), 30% H₂O₂ (1.5 eq)

-

Ambient temperature, 12–18 h reaction time

-

Radical quenching via sodium thiosulfate wash

-

This approach avoids UV irradiation and expensive NBS, reducing production costs by ~40% compared to traditional methods.

Aqueous-Phase Electrophilic Bromination

The fexofenadine intermediate synthesis demonstrates scalable para-bromomethylation:

-

Procedure :

-

Charge 2-methyl-2-phenylpropanoic acid (1 eq) into H₂O/NaHCO₃ (5:1 v/w)

-

Add Br₂ (1.05 eq) at 25–35°C over 3 h

-

Extract with dichloromethane, isolate via pH-controlled precipitation (pH 5)

-

-

Performance Metrics :

Integrated Synthesis Approaches

Sequential Bromomethylation-Borylation

Large-Scale Production Protocol :

-

Step 1 : Bromomethylation

-

React 2-methylphenylpropanoic acid (275 kg) with Br₂ (330 kg) in H₂O (6875 L)

-

Isolate 190 kg intermediate (46.6% yield)

-

-

Step 2 : Miyaura Borylation

-

Charge brominated intermediate (575 kg) into toluene (1150 L)

-

Add B(pin)₂ (1.1 eq), Pd catalyst

-

Distill to recover 480 kg product (79% yield)

-

One-Pot Bromination/Borylation

-

Conditions :

-

Simultaneous Br₂ (1 eq) and B₂pin₂ (1.05 eq)

-

Pd/C (5 wt%) in DMF/H₂O

-

-

Outcome :

-

68% combined yield

-

Requires strict temperature control (50±2°C)

-

Industrial Optimization Challenges

Byproduct Management

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl group in (4-(Bromomethyl)-2-methylphenyl)boronic acid can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.

Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base. This reaction forms biaryl or styrene derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions where the bromomethyl group is converted to a carboxylic acid group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

N-bromosuccinimide (NBS): Used for bromination.

Azobisisobutyronitrile (AIBN): Radical initiator for bromination.

Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.

Potassium permanganate: Oxidizing agent for converting bromomethyl to carboxylic acid.

Major Products Formed:

- Substituted phenylboronic acids.

- Biaryl compounds.

- Styrene derivatives.

- Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (4-(Bromomethyl)-2-methylphenyl)boronic acid, have gained attention for their anticancer properties. They act as proteasome inhibitors, which are crucial in regulating protein degradation within cells. Bortezomib, a well-known boronic acid derivative, has been used to treat multiple myeloma by inhibiting the proteasome pathway . Research indicates that compounds similar to this compound can enhance the efficacy of existing anticancer agents by modifying their selectivity and pharmacokinetic profiles .

Antibacterial and Antiviral Properties

Recent studies have highlighted the potential of boronic acids as antibacterial agents. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal toxicity . Additionally, some boronic acid derivatives exhibit antiviral activity against HIV-1 by acting as competitive inhibitors of HIV protease, demonstrating a significant improvement in binding affinity compared to existing treatments .

Organic Synthesis Applications

Cross-Coupling Reactions

this compound is particularly useful in Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The compound can be utilized as a coupling partner with various electrophiles to synthesize complex organic molecules . This reaction is favored due to the stability and ease of handling of boronic acids.

Polymer Synthesis

The incorporation of boronic acids into polymer structures has led to the development of advanced materials with unique properties. For example, boronic acid-containing polymers can be synthesized for applications in drug delivery systems and biosensors . These materials leverage the reversible nature of boronate ester formation, allowing for dynamic responses to environmental changes.

Material Science Applications

Sensors and Delivery Systems

The ability of this compound to form reversible covalent bonds with diols makes it an excellent candidate for sensor development. These sensors can detect specific biomolecules through changes in fluorescence or conductivity when interacting with target analytes . Furthermore, its use in drug delivery systems allows for targeted release mechanisms based on pH or other stimuli.

Comprehensive Data Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhances efficacy of proteasome inhibitors |

| Antibacterial agents | Effective against MRSA with low toxicity | |

| Antiviral agents | Competitive inhibitor of HIV-1 protease | |

| Organic Synthesis | Cross-coupling reactions | Forms carbon-carbon bonds efficiently |

| Polymer synthesis | Development of responsive drug delivery systems | |

| Material Science | Sensors | Detects biomolecules through fluorescence changes |

| Delivery systems | Targeted release based on environmental stimuli |

Case Studies

- Anticancer Drug Development : A study demonstrated that a series of boronic acid derivatives, including variations on this compound, showed promising results in inhibiting cancer cell growth at low concentrations (IC50 values in nanomolar range) . These compounds were designed to improve upon existing therapies like bortezomib.

- Antibacterial Activity Against MRSA : Research indicated that phenylboronic acid derivatives exhibited significant antibacterial activity against MRSA strains, with minimal cytotoxicity observed in human cell lines . This finding supports the potential for developing new antibiotics based on boronic acid structures.

- Development of Biosensors : A novel biosensor utilizing this compound was created to detect glucose levels through a fluorescence-based mechanism. The sensor demonstrated high sensitivity and specificity, making it suitable for medical diagnostics .

Mechanism of Action

The mechanism of action of (4-(Bromomethyl)-2-methylphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective enzyme inhibitors. The bromomethyl group can also participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules and pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with structurally related boronic acids, focusing on substituent effects, reactivity, and applications.

Substituent Position and Reactivity

P4 Dendrimer Modifications

In cytosolic delivery studies, (4-(bromomethyl)-2-methylphenyl)boronic acid (P4) was conjugated to a G5 PAMAM dendrimer, achieving 60 boronic acid groups per dendrimer. Its para-bromomethyl substituent facilitated high-efficiency protein delivery (e.g., BSA-FITC), outperforming analogs with ortho-bromomethyl (P7) or meta-bromomethyl (P6) groups. P7 showed <10% efficiency due to steric hindrance and reduced boronic acid accessibility .

3-(Bromomethyl)phenylboronic Acid (P6)

Used in molecular receptor synthesis (), the meta-bromomethyl variant forms Cu(II)-boronic acid complexes for levodopa sensing. Its binding efficiency depends on the spatial arrangement of boronic acid and metal coordination sites, highlighting positional effects on molecular recognition .

Functional Group Modifications

4-(Bromomethyl)benzeneboronic Acid Pinacol Ester

This esterified analog was incorporated into the NAMPT inhibitor FK866 to create ROS-sensitive prodrugs. Hydrolysis of the pinacol ester releases the active boronic acid (121-052), enabling controlled drug activation in oxidative environments . Unlike the target compound, the ester form enhances stability during synthesis but requires hydrolysis for bioactivity.

4-Benzyloxy-2-methylphenylboronic Acid

Featuring a benzyloxy group instead of bromomethyl, this compound (C14H15BO3, avg. However, the lack of a reactive bromine limits its utility in cross-coupling reactions .

Heterocyclic and Complex Analogs

(4-Bromo-5-methylthiophen-2-yl)boronic Acid

This thiophene-based analog (C5H6BBrO2S, avg. mass 220.88) demonstrates how heterocycles influence reactivity. The bromine at the 4-position enables Suzuki couplings, but the thiophene ring may reduce boronic acid Lewis acidity compared to phenyl derivatives .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

As a fungal histone deacetylase (HDAC) inhibitor, this compound’s methoxyethyl group enhances binding affinity (IC50 ~1 µM) compared to simpler methyl/bromomethyl derivatives. The extended substituent likely improves target engagement through hydrophobic interactions .

Structural and Electronic Effects

- Electron-Withdrawing Bromine : The bromomethyl group in the target compound enhances electrophilicity at the boron center, promoting diol/ROS interactions. In contrast, electron-donating groups (e.g., benzyloxy in ) reduce Lewis acidity.

- Steric Effects : Ortho-substituted analogs (e.g., P7) exhibit reduced efficiency due to hindered boronic acid-diol binding .

- Thermal Stability : Grafting boronic acids onto polymers (e.g., polyvinyl alcohol) can suppress thermal deactivation, as seen in ultralong room-temperature phosphorescence (RTP) materials .

Key Research Findings

Positional Isomerism : Para-substituted bromomethyl groups optimize reactivity in drug delivery and sensing, while ortho/meta analogs suffer from steric or electronic drawbacks .

ROS Sensitivity : Boronic esters (e.g., pinacol) enable prodrug activation under oxidative conditions, whereas free boronic acids (e.g., 121-052) directly engage targets .

Synthetic Versatility : Bromomethyl groups facilitate post-functionalization (e.g., Suzuki couplings, nucleophilic substitutions), unlike inert substituents (e.g., benzyloxy) .

Biological Activity

(4-(Bromomethyl)-2-methylphenyl)boronic acid, often referred to as 4-bromo-2-methylphenylboronic acid, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBBrO. The presence of the bromomethyl group and the boronic acid functionality contributes to its reactivity and biological activity. The compound can be represented as follows:

1. Proteasome Inhibition

Research indicates that boronic acids, including this compound, can act as proteasome inhibitors. This mechanism is crucial in cancer therapy as it disrupts the degradation of proteins involved in cell cycle regulation and apoptosis. For instance, a study highlighted that certain boronic acid derivatives exhibit IC values in the nanomolar range, effectively inhibiting proteasomal activity in cancer cells .

2. Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. They can inhibit the formation of biofilms by pathogenic bacteria such as Pseudomonas aeruginosa, which is known for its resistance to conventional antibiotics. The mechanism involves interference with bacterial protein synthesis, potentially through binding to essential enzymes like leucyl-tRNA synthetase .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on the anticancer potential of boronic acids, this compound was identified as a lead compound due to its potent proteasome inhibition. The study demonstrated that this compound could halt cell cycle progression at the G2/M phase in U266 cells, leading to significant growth inhibition .

Case Study 2: Antibacterial Efficacy

Another investigation examined the antibacterial efficacy of various boronic acid derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The presence of the boronic acid moiety was crucial for enhancing activity against MRSA, with docking studies suggesting strong interactions with bacterial enzymes necessary for protein synthesis .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that while this compound can be administered effectively, optimization is required to enhance its concentration at therapeutic targets. Importantly, it has shown relatively low toxicity in human cell lines, which is a significant advantage for therapeutic applications .

Q & A

Q. Table 1: Comparison of Synthesis Conditions

| Parameter | Method 1 (DMA) | Method 2 (THF) |

|---|---|---|

| Solvent | DMA | THF |

| Catalyst | Not specified | Nickel-based |

| Yield | Not reported | 75% |

| Key Step | Bromomethyl coupling | Carboxylation |

Advanced: How to resolve contradictions in solvent effects on reaction yield?

Answer:

Discrepancies in solvent performance (e.g., DMA vs. THF) often arise from differences in polarity, boiling point, or catalyst compatibility. To resolve:

Polarity Analysis : Use Kamlet-Taft parameters to assess solvent suitability for stabilizing intermediates.

Kinetic Studies : Monitor reaction progress via in-situ NMR to identify rate-limiting steps influenced by solvent .

Catalyst Screening : Test Pd, Ni, or Cu catalysts to determine solvent-catalyst synergies .

Basic: How to purify and characterize this boronic acid?

Answer:

Purification :

- Avoid silica gel chromatography (risk of boroxin formation). Use recrystallization from ethanol/water mixtures or size-exclusion chromatography .

Characterization : - ¹H/¹³C NMR : Confirm bromomethyl (δ ~4.5 ppm) and boronic acid (δ ~8-10 ppm) groups .

- X-ray Diffraction : Resolve structural ambiguities (e.g., B-OH vs. CONH₂ disorder) .

Advanced: How to optimize solid-phase derivatization for functional group compatibility?

Answer:

Use diethanolamine-functionalized resins (DEAM-PS) to immobilize boronic acids via rapid esterification. Key steps:

Anhydrous Conditions : Minimize hydrolysis during immobilization .

Sequential Functionalization : Perform Ugi multicomponent reactions on resin-bound intermediates to synthesize amines, amides, or ureas .

Resin-to-Resin Transfer : Simplify purification by transferring intermediates between resins for Suzuki couplings .

Advanced: How to troubleshoot side reactions in cross-coupling applications?

Answer:

Side reactions (e.g., with electron-rich aryl halides) often stem from unwanted redox processes. Mitigation strategies:

- Additive Screening : Introduce ligands (e.g., PPh₃) or bases (K₂CO₃) to stabilize reactive intermediates .

- Temperature Control : Lower reaction temperatures to suppress thiophene-derived byproducts .

- Inert Atmosphere : Use rigorous N₂/Ar purging to prevent oxidation .

Basic: What is the role of this compound in Suzuki-Miyaura couplings?

Answer:

It acts as a boronic acid partner, enabling C-C bond formation with aryl halides. Key considerations:

- Steric Effects : The bromomethyl and methyl groups may hinder coupling; optimize using bulky ligands (e.g., SPhos) .

- Solvent Choice : Prefer polar aprotic solvents (DMA, DMF) for better solubility .

Advanced: How to analyze crystal structure contradictions in hydrogen-bonded networks?

Answer:

Conflicting reports on hydrogen-bond motifs (e.g., R₂²(8) vs. R₃⁴(8)) require:

X-ray Refinement : Use high-resolution data (≤0.8 Å) to locate H atoms and assign bonding patterns .

Hirshfeld Surface Analysis : Map molecular contacts to distinguish between intramolecular and intermolecular interactions .

Comparative Studies : Benchmark against terephthalamide or phenylboronic acid structures to validate deviations .

Advanced: How to validate hydrogen bonding motifs using spectroscopic methods?

Answer:

Combine:

- IR Spectroscopy : Identify B-OH stretching (~3200 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

- Solid-State NMR : Probe ¹¹B shifts to confirm boronic acid coordination environments .

Basic: How to handle moisture-sensitive intermediates during synthesis?

Answer:

- Schlenk Techniques : Conduct reactions under vacuum/N₂ to exclude moisture .

- Drying Agents : Use molecular sieves (3Å) in solvent storage .

Advanced: What strategies manage competing functional group reactivities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.